molecular formula C24H20BrN3O4 B12025203 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate CAS No. 764653-62-5

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate

Cat. No.: B12025203
CAS No.: 764653-62-5
M. Wt: 494.3 g/mol
InChI Key: MDJOIAOFRVWNDE-CVKSISIWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-ethylaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 4-bromobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate is unique due to its specific structural features, such as the ethyl group on the aniline ring and the bromine atom on the benzoate moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

CAS No.

764653-62-5

Molecular Formula

C24H20BrN3O4

Molecular Weight

494.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C24H20BrN3O4/c1-2-16-3-11-20(12-4-16)27-22(29)23(30)28-26-15-17-5-13-21(14-6-17)32-24(31)18-7-9-19(25)10-8-18/h3-15H,2H2,1H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

MDJOIAOFRVWNDE-CVKSISIWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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